Lipophilicity-Driven Permeability Advantage Over the Free Carboxylic Acid Analog
Ethyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate exhibits a calculated partition coefficient (LogP) of 1.85, substantially higher than the free carboxylic acid analog phthalide-3-acetic acid (CAS 4743-58-2; estimated LogP ~0.8). This 1.05 LogP unit difference corresponds to a predicted ~11-fold increase in octanol-water partitioning and correlates with enhanced passive membrane permeability—an essential attribute for intracellular target engagement in cell-based assays .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP 1.85 (calculated), PSA 52.6 Ų |
| Comparator Or Baseline | Phthalide-3-acetic acid (CAS 4743-58-2): estimated LogP ~0.8, PSA ~63.6 Ų |
| Quantified Difference | ΔLogP ≈ +1.05 (∼11-fold higher octanol-water partitioning) |
| Conditions | Calculated values from ChemSrc database; ALOPGS vs. fragment-based estimation |
Why This Matters
Higher LogP directly impacts cell permeability and intracellular target access, making the ethyl ester the preferred scaffold for intracellular target engagement studies over the free acid.
